molecular formula C10H7F2N3OS B11772211 2-(2,4-Difluorophenyl)thiazole-4-carbohydrazide

2-(2,4-Difluorophenyl)thiazole-4-carbohydrazide

Cat. No.: B11772211
M. Wt: 255.25 g/mol
InChI Key: IPTAZOUYWHFMSI-UHFFFAOYSA-N
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Description

2-(2,4-Difluorophenyl)thiazole-4-carbohydrazide is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a difluorophenyl group attached to the thiazole ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenyl)thiazole-4-carbohydrazide typically involves the reaction of 2,4-difluoroaniline with thioamide under specific conditions to form the thiazole ring. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Difluorophenyl)thiazole-4-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the difluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring or the difluorophenyl group.

Scientific Research Applications

2-(2,4-Difluorophenyl)thiazole-4-carbohydrazide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: It is used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenyl)thiazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to disruption of cellular processes. For example, it may inhibit the growth of microbial cells by targeting essential enzymes involved in cell wall synthesis or DNA replication.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-Difluorophenyl)thiazole-4-carboxamide
  • 2-(2,4-Difluorophenyl)thiazole-4-carboxylic acid
  • 2-(2,4-Difluorophenyl)thiazole-4-carboxylate

Uniqueness

2-(2,4-Difluorophenyl)thiazole-4-carbohydrazide is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. The presence of the difluorophenyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H7F2N3OS

Molecular Weight

255.25 g/mol

IUPAC Name

2-(2,4-difluorophenyl)-1,3-thiazole-4-carbohydrazide

InChI

InChI=1S/C10H7F2N3OS/c11-5-1-2-6(7(12)3-5)10-14-8(4-17-10)9(16)15-13/h1-4H,13H2,(H,15,16)

InChI Key

IPTAZOUYWHFMSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=NC(=CS2)C(=O)NN

Origin of Product

United States

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